molecular formula C44H58N8O2S2 B11927138 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one

2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one

Cat. No.: B11927138
M. Wt: 795.1 g/mol
InChI Key: GGDNOAWICIHSAW-UHFFFAOYSA-N
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Description

The compound 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one is a complex heterocyclic molecule featuring:

  • Two imidazo[1,2-a]pyrazine cores, each substituted with a cyclohexylmethyl and phenyl group.
  • A disulfide (-S-S-) bridge connecting two amino-functionalized propionyl chains.

The imidazo[1,2-a]pyrazine scaffold is aromatic, with conjugated π-electrons stabilizing the structure . The cyclohexylmethyl groups enhance lipophilicity, while the phenyl substituents may influence π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNOAWICIHSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core, introduction of the cyclohexylmethyl and phenyl groups, and the formation of the disulfide linkage. The general synthetic route can be outlined as follows:

    Formation of Imidazo[1,2-a]pyrazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclohexylmethyl and Phenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively, using reagents such as cyclohexylmethyl bromide and phenylboronic acid.

    Formation of Disulfide Linkage: The disulfide bond can be formed by the oxidation of thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bond can yield the corresponding thiols.

    Substitution: The amino groups and the imidazo[1,2-a]pyrazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying disulfide bond formation and reduction in proteins.

    Medicine: Possible applications in drug design, particularly for targeting diseases involving oxidative stress or disulfide bond formation.

    Industry: Use in the development of new materials with unique properties due to the presence of multiple functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with proteins through its disulfide linkage, potentially modifying protein function. The imidazo[1,2-a]pyrazine rings could also interact with nucleic acids or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Core Structure and Aromaticity

The target compound shares structural similarities with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, ). Key differences include:

Feature Target Compound Compound 1l
Core Heterocycle Imidazo[1,2-a]pyrazine (N-rich) Imidazo[1,2-a]pyridine (fewer N atoms)
Aromaticity Enhanced by pyrazine’s dual N atoms Moderate (pyridine-based)
Key Substituents Cyclohexylmethyl, phenyl, disulfide 4-Nitrophenyl, cyano, ester groups

Functional Group Analysis

Functional Group Target Compound Compound 1l
Amino (-NH₂) Two primary amines for H-bonding Absent (replaced by nitro and cyano groups)
Ketone (-C=O) One ketone group Two ester (-COOEt) groups
Disulfide (-S-S-) Redox-active bridge Absent

The disulfide bridge in the target compound introduces redox sensitivity, a feature absent in Compound 1l. This could enable applications in stimuli-responsive drug delivery.

Physicochemical Properties

Property Target Compound (Predicted) Compound 1l
Melting Point ~250–270°C (estimated due to rigidity) 243–245°C
Solubility Low in water (lipophilic substituents) Moderate (polar nitro/ester groups)
Spectral Data Expected IR: 1650 cm⁻¹ (C=O), 3350 cm⁻¹ (NH₂) IR: 1720 cm⁻¹ (ester C=O), 2220 cm⁻¹ (CN)

The target’s cyclohexylmethyl groups reduce aqueous solubility compared to Compound 1l’s nitro and ester substituents.

Reactivity and Stability

  • Disulfide Bridge : The -S-S- bond in the target compound is prone to reduction, forming thiols (-SH), which could be leveraged in prodrug activation .
  • Amino Groups: These may participate in Schiff base formation or metal coordination, unlike Compound 1l’s inert nitro groups.
  • Aromatic Stability : The pyrazine core’s electron-deficient nature may increase susceptibility to electrophilic substitution compared to pyridine-based analogs .

Research Implications

The structural uniqueness of the target compound—particularly its disulfide bridge and dual aromatic cores—positions it as a candidate for:

  • Targeted Drug Delivery : Redox-responsive release in reducing environments (e.g., tumor tissues).
  • Enzyme Inhibition: Potential interaction with NAD(P)H-dependent enzymes due to pyrazine’s electron-deficient properties.

Comparisons with Compound 1l highlight trade-offs between lipophilicity, stability, and functional versatility. Further studies should explore synthesis optimization (e.g., via methods in ) and pharmacokinetic profiling.

Biological Activity

The compound 2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one is a complex organic molecule featuring multiple functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound contains:

  • Amino groups that may facilitate interaction with biological macromolecules.
  • Disulfanyl moieties , which are known to play a role in redox reactions and can influence protein folding and stability.
  • Imidazo[1,2-a]pyrazine rings , which have been associated with various pharmacological activities.

Anticancer Properties

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds similar to the studied molecule have shown the ability to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways. The increase in ROS levels leads to cellular stress and ultimately cell death .
  • Case Studies :
    • A study demonstrated that imidazo[1,2-a]pyrazine derivatives inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involved DNA intercalation and topoisomerase inhibition .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antibacterial Efficacy : Research has shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria. The presence of amino and oxo groups is believed to enhance membrane permeability, allowing better access to intracellular targets .
  • Case Studies :
    • A comparative study found that certain imidazo[1,2-a]pyrazine derivatives exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Data Summary

Activity TypeMechanismNotable Findings
AnticancerInduction of ROS-mediated apoptosisSignificant inhibition of MCF-7 and A549 cell lines
AntimicrobialEnhanced membrane permeabilityEffective against S. aureus and E. coli

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